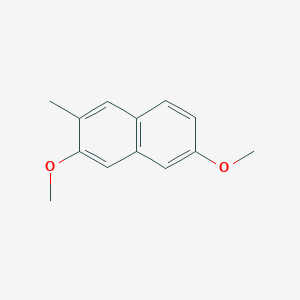
3,6-Dimethoxy-2-methylnaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Dimethoxy-2-methylnaphthalene is an organic compound belonging to the class of naphthalenes, which are characterized by two fused benzene rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethoxy-2-methylnaphthalene typically involves the Friedel-Crafts acylation process. One common method starts with 1,4-dimethoxy-2-methyl-naphthalene and involves the following steps:
Halogen/Metal Exchange: This step involves the exchange of a halogen atom with a metal, often using reagents like n-butyllithium.
Addition of Benzoic Chloride: The metalated intermediate is then reacted with benzoic chloride to form the desired product.
Oxidative Demethylation: The final step involves oxidative demethylation using cerium ammonium nitrate (CAN) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar steps as the laboratory methods, with optimizations for yield and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
3,6-Dimethoxy-2-methylnaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into different hydroquinone derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups into the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and oxone.
Reduction: Reducing agents like sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as N-bromosuccinimide (NBS) are used for bromination reactions.
Major Products
The major products formed from these reactions include various quinones, hydroquinones, and substituted naphthalenes, which have significant applications in organic synthesis and medicinal chemistry .
Aplicaciones Científicas De Investigación
3,6-Dimethoxy-2-methylnaphthalene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Some derivatives are explored for their potential use in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 3,6-Dimethoxy-2-methylnaphthalene involves its redox properties. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in biological systems. This redox activity is mediated by enzymes such as NAD(P)H:quinone oxidoreductase, which play a role in the compound’s biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dimethoxy-2-methylnaphthalene: Similar in structure but lacks the additional methoxy group at the 3-position.
2-Methyl-1,4-naphthoquinone (Menadione): Known for its redox activity and biological effects.
3-Benzoylmenadione: A derivative with enhanced redox properties and potential antimalarial activity
Uniqueness
3,6-Dimethoxy-2-methylnaphthalene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
105372-30-3 |
|---|---|
Fórmula molecular |
C13H14O2 |
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
3,6-dimethoxy-2-methylnaphthalene |
InChI |
InChI=1S/C13H14O2/c1-9-6-10-4-5-12(14-2)7-11(10)8-13(9)15-3/h4-8H,1-3H3 |
Clave InChI |
QCRTZKGEKPGVTG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C(C=C2)OC)C=C1OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


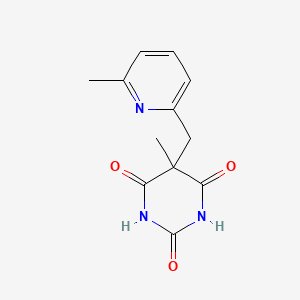
![Methyl 3-{bis[(propan-2-yl)oxy]phosphoryl}-3-oxopropanoate](/img/structure/B14330648.png)
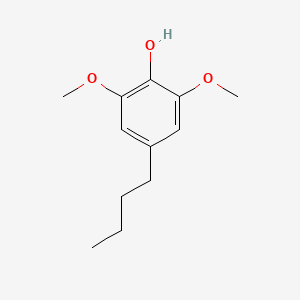
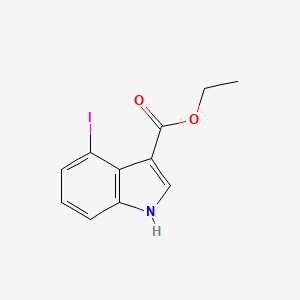
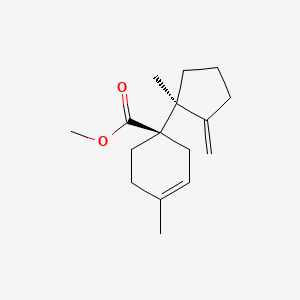
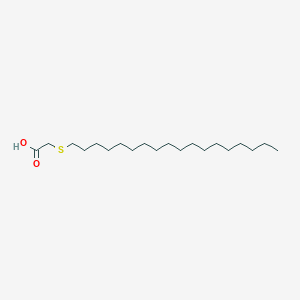
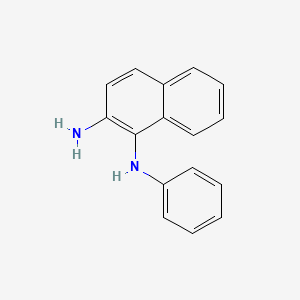
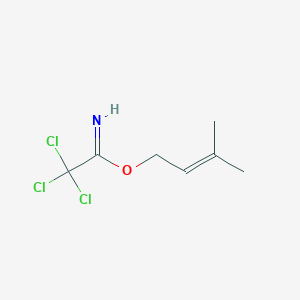
![2-{[(Naphthalen-1-yl)methoxy]methyl}-1,4,7,10-tetraoxacyclododecane](/img/structure/B14330698.png)
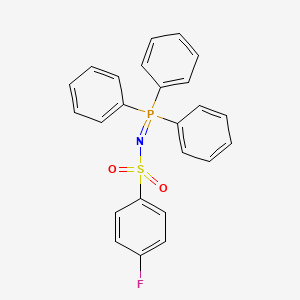
![Phenol, 4-chloro-2-[1-[(4-methylphenyl)imino]ethyl]-](/img/structure/B14330704.png)
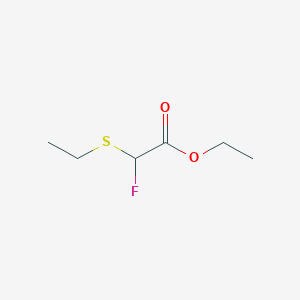
![Pyridine, 4-[1-(3,5-dichlorophenyl)-4,5-dihydro-1H-1,2,3-triazol-5-yl]-](/img/structure/B14330714.png)
![N-(3-amino-3-iminopropyl)-4-[[4-[[2-(diaminomethylideneamino)acetyl]amino]-1-methylpyrrole-2-carbonyl]amino]-1-methylimidazole-2-carboxamide;sulfuric acid](/img/structure/B14330721.png)
